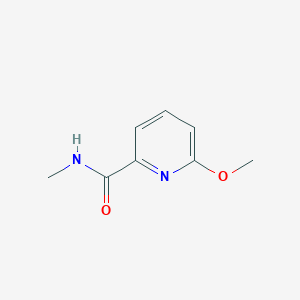

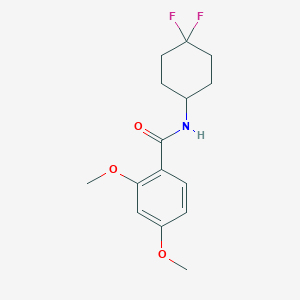

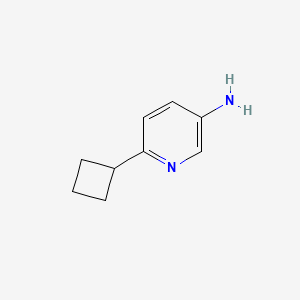

6-Cyclobutylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Palladium-Catalyzed Carbonylative Cyclization

The selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines, including 6-Cyclobutylpyridin-3-amine, has been achieved using palladium catalysis and Mo(CO)6 as a carbonyl source. This method is significant for derivatizing amine-based moieties into γ-lactams, applicable to complex molecules like dipeptides and tripeptides (Hernando et al., 2016).

Synthesis of 2-Aminopyridines

This compound is crucial in synthesizing 2-aminopyridines, key structures in bioactive natural products and organic materials. The scarcity of flexible methods for their synthesis highlights the importance of this compound in developing new synthesis methods (Bolliger et al., 2011).

Cyclometalated Platinum(II) Acetylide Complexes

This compound is used in synthesizing cyclometalated platinum(II) acetylide complexes, which are studied for their electrochemical properties and potential use in multiple component systems, especially in light-sensitive reactions (Schneider et al., 2009).

Muscarinic Receptor Antagonist Synthesis

In pharmaceutical research, this compound plays a role in synthesizing novel M3 antagonists. These compounds are made through complex reactions including aromatic amination and deprotection steps (Mase et al., 2001).

Container-Shaped Macrocycles for Anion Binding

The compound is part of the synthesis of macrocyclic imine condensation products. These compounds are used for binding anions via hydrogen bonds, indicating their potential application in molecular recognition and sensor development (Gregoliński et al., 2016).

Synthesis of 3-Aminocyclobut-2-en-1-ones

This compound is involved in the synthesis of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, a protein involved in cell adhesion. This demonstrates its potential in developing novel therapeutic agents (Brand et al., 2003).

Antihypertensive Activity

This compound derivatives have shown antihypertensive activity, indicating their potential in developing new treatments for hypertension (Bennett et al., 1981).

Fluoropicolinate Herbicides

This compound is used in synthesizing fluoropicolinate herbicides. Its application in the agricultural sector as a potential herbicide is of significant interest (Johnson et al., 2015).

Safety and Hazards

According to a safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Mechanism of Action

Target of Action

This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be elucidated .

Result of Action

As research progresses, it is expected that these effects will be better understood .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .

properties

IUPAC Name |

6-cyclobutylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZVHSVDJFVPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)